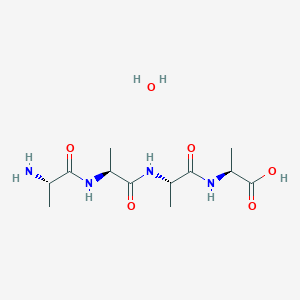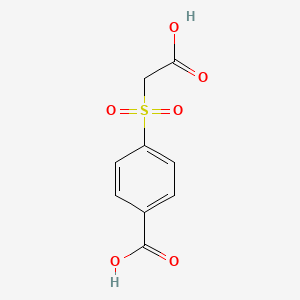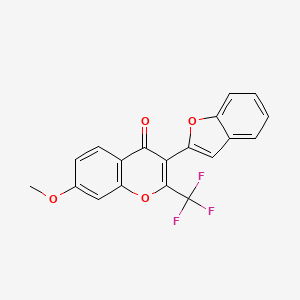
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is a tetrapeptide composed of four alanine residues. This compound is a derivative of the amino acid alanine, which is known for its role in protein synthesis and metabolic processes. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate typically involves the stepwise coupling of alanine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the alanine residues.
Substitution: Replacement of functional groups on the alanine residues with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Hydrolysis: Produces individual alanine residues or shorter peptide fragments.
Oxidation: Results in oxidized forms of the alanine residues.
Substitution: Yields modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and enzymatic processes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate involves its interaction with enzymes and receptors in biological systems. The tetrapeptide can bind to specific molecular targets, influencing pathways related to protein synthesis and metabolism. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-alanine: A dipeptide with two alanine residues.
L-Alanyl-L-alanyl-L-alanine: A tripeptide with three alanine residues.
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-alanine hydrate is unique due to its tetrapeptide structure, which provides distinct properties compared to shorter peptides. Its hydrate form also influences its solubility and stability, making it suitable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N4O6 |
|---|---|
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C12H22N4O5.H2O/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21;/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21);1H2/t5-,6-,7-,8-;/m0./s1 |
Clave InChI |
AKFRMHNMIRTJTI-YRZDNLMGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N.O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990346.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990368.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)
![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)


![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)
